ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate

Description

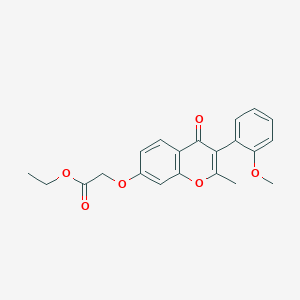

Ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a chromene-based compound featuring a 4-oxo-4H-chromen core substituted with a 2-methoxyphenyl group at position 3, a methyl group at position 2, and an ethoxyacetate moiety at position 7. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structural complexity of this compound, particularly the ortho-methoxy substitution on the phenyl ring, may influence its electronic properties and intermolecular interactions .

Properties

IUPAC Name |

ethyl 2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O6/c1-4-25-19(22)12-26-14-9-10-16-18(11-14)27-13(2)20(21(16)23)15-7-5-6-8-17(15)24-3/h5-11H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWDSYALFHTFRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various enzymes and receptors in the body.

Mode of Action

It’s worth noting that similar compounds have been shown to undergo reactions such as suzuki–miyaura (sm) cross-coupling. This reaction involves the formation of a new carbon-carbon bond via the transmetalation of an organoboron reagent.

Biological Activity

Ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate is a synthetic organic compound belonging to the chromenone family, characterized by its unique structure and potential biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chromenone core structure with an ethoxyacetate side chain. The presence of methoxy and phenyl groups enhances its chemical reactivity and potential biological interactions.

Biological Activities

1. Antioxidant Activity:

Research indicates that coumarin derivatives, including those with chromenone structures, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study highlighted that modifications in the chromenone structure can enhance their antioxidant capacity, which is crucial for preventing cellular damage associated with various diseases .

2. Antimicrobial Properties:

this compound has been studied for its antimicrobial effects against a range of pathogens. The mechanism often involves inhibiting bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways. In vitro studies have shown promising results against both Gram-positive and Gram-negative bacteria .

3. Anticancer Activity:

The compound's potential as an anticancer agent has been explored in various studies. It has demonstrated cytotoxic effects on cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation. Research suggests that the compound may target specific signaling pathways involved in tumor growth and metastasis .

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging: The antioxidant properties are primarily due to the ability of the compound to donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival, leading to reduced viability of these cells.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Ethyl 2-((3-(4-Chlorophenyl)-4-Oxo-4H-Chromen-7-Yl)Oxy)Acetate ()

- Key Difference : The 2-methoxyphenyl group in the target compound is replaced with a 4-chlorophenyl group.

- Impact :

- Electronic Effects : The electron-withdrawing chlorine atom at the para position reduces electron density on the aromatic ring compared to the electron-donating methoxy group in the target compound. This may alter reactivity in electrophilic substitution reactions or binding affinity in biological systems.

- Biological Activity : Chlorinated analogs are often associated with enhanced antimicrobial activity due to increased lipophilicity .

Ethyl {[3-(3,4-Dimethoxyphenyl)-4-Oxo-2-(Trifluoromethyl)-4H-Chromen-7-Yl]Oxy}Acetate ()

- Key Difference : Incorporates a 3,4-dimethoxyphenyl group and a trifluoromethyl (CF₃) substituent at position 2.

- Electron Donation: The dimethoxy substituents enhance electron density, which could stabilize charge-transfer interactions in photochemical applications .

Ester Group Modifications

Benzyl {[3-(2-Methoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl]Oxy}Acetate ()

- Key Difference : Ethyl ester replaced with a benzyl ester.

- Impact :

(3β)-Cholest-5-En-3-Yl {[3-(4-Ethoxyphenoxy)-2-Methyl-4-Oxo-4H-Chromen-7-Yl]Oxy}Acetate ()

- Key Difference : Ethyl ester substituted with a steroidal cholest-5-en-3-yl group.

- Impact :

- Size and Hydrophobicity : The large steroidal moiety (C₄₇H₆₂O₇) drastically increases lipophilicity, making the compound suitable for lipid-based drug delivery systems.

- Biological Targeting : Steroid conjugates may exhibit enhanced binding to hormone receptors .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for ethyl 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution. For example, coupling 7-hydroxy-4-methyl-2H-chromen-2-one with ethyl chloroacetate in dry DMF using anhydrous K₂CO₃ (1.0 equiv) at 80°C for 10 hours achieves 81–82% yield . Key variables include solvent choice (DMF enhances reactivity), temperature (prolonged heating reduces side products), and stoichiometry. A comparative analysis of yields under varying conditions is shown below:

| Method | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional | DMF | 80 | 10 | 81–82 |

| Literature | – | – | – | 40 |

Discrepancies in yields (e.g., 81% vs. 40%) may arise from purification techniques (e.g., ethanol recrystallization vs. column chromatography) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data points validate the core structure?

- Methodological Answer : X-ray crystallography (e.g., bond angles like C7—C8—H8 = 120.2°), NMR (¹H/¹³C), and IR are essential. For instance, crystallographic data from analogous coumarin derivatives (e.g., ethyl 2-[(2-oxo-2H-chromen-7-yl)-oxy]acetate) confirm planar chromen-4-one rings and ester group orientation . IR peaks at ~1740 cm⁻¹ indicate carbonyl (C=O) stretches, while ¹H NMR signals at δ 1.3–1.4 ppm (triplet) and δ 4.2–4.3 ppm (quartet) confirm the ethyl ester moiety .

Advanced Research Questions

Q. How can computational methods like molecular docking explain the bioactivity of coumarin derivatives, and what structural features enhance binding affinity?

- Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal that substituents like the 2-methoxyphenyl group improve hydrophobic interactions with target enzymes (e.g., cyclooxygenase-2). The acetoxy side chain at position 7 increases hydrogen bonding with residues like Arg120, as observed in chromen-4-one derivatives . Key parameters:

- Docking Score : ≤−8.0 kcal/mol (strong binding).

- Key Interactions : π-π stacking (aromatic rings), H-bonds (ester/carbonyl groups).

Q. How should researchers address contradictory data in biological activity, such as varying cytotoxicity across structurally similar derivatives?

- Methodological Answer : Contradictions (e.g., cytotoxic IC₅₀ ranging from 10 μM to >100 μM) may arise from assay conditions (e.g., cell line specificity) or substituent effects. For example:

- Electron-Withdrawing Groups (e.g., Cl at position 6): Enhance cytotoxicity by increasing electrophilicity .

- Steric Hindrance (e.g., bulky 3-phenyl groups): Reduce activity by obstructing target binding .

A systematic SAR approach with standardized assays (e.g., MTT on HepG2 cells) and controlled substituent variations is critical.

Q. What purification strategies resolve challenges in isolating polar coumarin-acetate hybrids, and how do solvent systems impact purity?

- Methodological Answer : Polar derivatives require mixed solvent systems. Ethanol recrystallization (as in ) is effective for moderate-polarity compounds, while DMF/water fractional crystallization is used for highly polar analogs (e.g., hydrazide conjugates) . Purity validation via HPLC (≥95%) with C18 columns and MeOH:H₂O (70:30) mobile phase is recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.